4,4'-Dihexyl-2,2'-bipyridine
Overview
Description
4,4'-Dihexyl-2,2'-bipyridine is a chemical compound characterized by its two pyridine rings connected by a single bond, with hexyl groups attached to the 4th carbon of each pyridine ring. This compound is part of the bipyridine family, which are known for their coordination abilities with metal ions, making them useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-Dihexyl-2,2'-bipyridine typically involves the following steps:
Bromination: The starting material, 2,2'-bipyridine, undergoes bromination to introduce bromine atoms at the 4th position of each pyridine ring.
Hexylation: The brominated product is then treated with hexyl magnesium bromide (Grignard reagent) to replace the bromine atoms with hexyl groups.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,4'-Dihexyl-2,2'-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions can occur at the pyridine rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield pyridine N-oxides.
Reduction Products: Reduction can produce dihydropyridines.
Substitution Products: Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
4,4'-Dihexyl-2,2'-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in the preparation of transition metal complexes, which are important in catalysis and material science.
Biology: The compound can be used in biological studies to investigate the interaction of metal ions with biological molecules.
Industry: Its coordination properties make it useful in the development of sensors, electronic devices, and other industrial applications.
Mechanism of Action
4,4'-Dihexyl-2,2'-bipyridine is similar to other bipyridine derivatives, such as 4,4'-dimethyl-2,2'-bipyridine and 4,4'-diphenyl-2,2'-bipyridine. its unique feature is the presence of hexyl groups, which provide better solubility and stability compared to other derivatives. This makes it particularly useful in industrial and research applications where these properties are critical.
Comparison with Similar Compounds
4,4'-Dimethyl-2,2'-bipyridine
4,4'-Diphenyl-2,2'-bipyridine
4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine
Properties
IUPAC Name |
4-hexyl-2-(4-hexylpyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2/c1-3-5-7-9-11-19-13-15-23-21(17-19)22-18-20(14-16-24-22)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRUXDAXNXJISO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477417 | |
Record name | 4,4'-Dihexyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445027-76-9 | |
Record name | 4,4'-Dihexyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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